
2-(トリフェニルホスホラニリデン)プロピオン酸エチル
概要
説明
Carbethoxyethylidene)triphenylphosphorane (CEETP) is an organophosphorus compound used in organic synthesis as a reagent for the synthesis of valuable compounds such as alcohols, amines, and amides. CEETP is a versatile reagent that can be used for a variety of reactions, including the formation of carbon-carbon bonds, the formation of ethers, the formation of amides, and the conversion of aldehydes to alcohols. CEETP is a relatively stable reagent, making it a suitable choice for a variety of organic synthesis applications.
科学的研究の応用
有機合成
この化合物は、有機合成において重要な原料および中間体として使用されます . 様々な有機化合物を合成するために使用でき、新しい材料や化学物質の開発に貢献します .
医薬品
製薬業界では、様々な医薬品の合成における重要な中間体として役立ちます . その独特の化学構造は、多くの場合、医薬品化合物に見られる複雑な分子を作成するために活用できます .
農薬
医薬品における役割と同様に、この化合物は農薬の合成にも使用されます . これらには、農薬、除草剤、および農業で使用されるその他の化学物質が含まれます .
ウィッティヒ反応
ウィッティヒ反応において試薬として使用されます . この反応は、ウィッティヒ試薬をカルボニル化合物(アルデヒドまたはケトン)に付加することを含み、二重結合を持つアルケンまたはエステルの生成をもたらします .
ホルナー・ワズワース・エモンズ反応
この化合物は、ホルナー・ワズワース・エモンズ(HWE)試薬でもあります . HWE反応はウィッティヒ反応の改変であり、α、β-不飽和エステルを調製するために使用されます
作用機序
Target of Action
Ethyl 2-(triphenylphosphoranylidene)propionate, also known as Ethyl 2-(triphenylphosphoranylidene)propanoate or (Carbethoxyethylidene)triphenylphosphorane, is primarily used as a reagent in the Wittig reaction . The primary targets of this compound are aldehydes and ketones, which are common functional groups in organic chemistry .
Mode of Action
In the Wittig reaction, the compound acts as a nucleophile, adding to the carbonyl group of aldehydes and ketones . This results in the formation of alkenes or esters with double bonds .
Biochemical Pathways
The compound is involved in the Wittig reaction pathway, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the formation of various complex organic compounds, including alkenes and esters .
Pharmacokinetics
It is known to be soluble in water , which may influence its bioavailability.
Result of Action
The result of the compound’s action is the formation of alkenes or esters with double bonds . These products are often used as intermediates in the synthesis of more complex organic compounds.
Action Environment
The action of Ethyl 2-(triphenylphosphoranylidene)propionate is influenced by environmental factors such as temperature and solvent. For instance, it has a melting point of 158-162 °C and is slightly soluble in chloroform and methanol . These properties can affect the compound’s stability and efficacy in different environments.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, avoiding dust formation, and using only under a chemical fume hood .
生化学分析
Biochemical Properties
Ethyl 2-(triphenylphosphoranylidene)propionate is a reagent in the Wittig reaction . The Wittig reaction involves the nucleophilic addition of a Wittig reagent to the carbonyl group of aldehydes or ketones, resulting in the formation of alkenes or esters containing double bonds
Molecular Mechanism
It is known that this compound participates in the Wittig reaction
特性
IUPAC Name |
ethyl 2-(triphenyl-λ5-phosphanylidene)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23O2P/c1-3-25-23(24)19(2)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZENFXVDPUMQOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205818 | |
| Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5717-37-3 | |
| Record name | (Carbethoxyethylidene)triphenylphosphorane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5717-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005717373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5717-37-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN2HY6C9MT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary reaction (Carbethoxyethylidene)triphenylphosphorane is known for, and how is it demonstrated in the provided research?
A: (Carbethoxyethylidene)triphenylphosphorane is a phosphorus ylide, a class of compounds widely recognized for their participation in the Wittig reaction. [, ] This reaction facilitates the formation of alkenes from aldehydes or ketones, offering a versatile approach to constructing carbon-carbon double bonds.
- Paper 1 focuses on synthesizing the ABC tricyclic fragment of pectenotoxin-7. Here, (Carbethoxyethylidene)triphenylphosphorane reacts with an aldehyde (AB spiroacetal aldehyde 9) to yield the desired (E)-olefin, crucial for subsequent transformations leading to the final tricyclic structure. []
- Paper 2 describes a more general application. (Carbethoxyethylidene)triphenylphosphorane reacts with 3-phenylpropanal, showcasing its broader utility in constructing diverse α,β-unsaturated esters. []
Q2: Can you elaborate on the stereochemical outcome of the reactions involving (Carbethoxyethylidene)triphenylphosphorane in these studies?
A2: A notable aspect of the Wittig reaction, and consequently the reactions involving (Carbethoxyethylidene)triphenylphosphorane, is its ability to control the alkene geometry in the product.
- Paper 1 emphasizes obtaining the (E)-olefin as the desired product. While the paper does not delve into the specific factors influencing the stereoselectivity, it highlights the successful achievement of the desired (E)-isomer. []
- Paper 2 does not explicitly mention the stereochemical outcome of the reaction with 3-phenylpropanal. Further investigation might be needed to ascertain the specific isomer(s) formed and the factors influencing the selectivity in this case. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

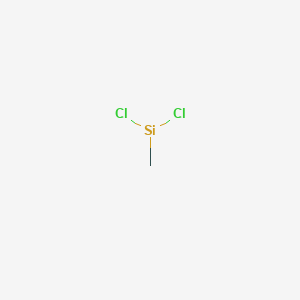
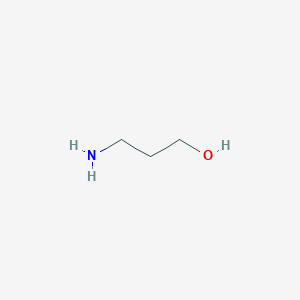
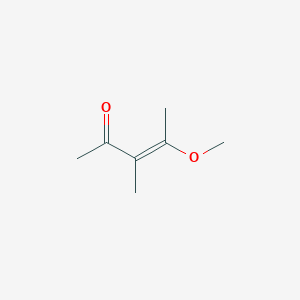
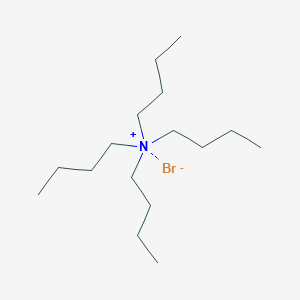
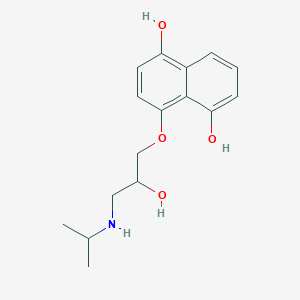
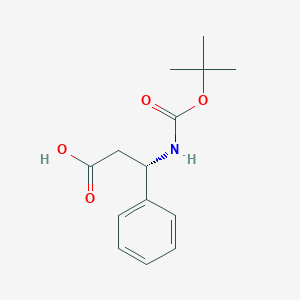

![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)


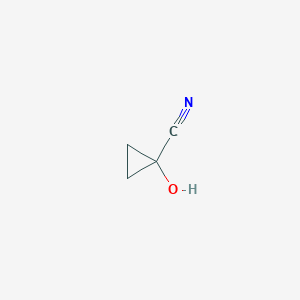
![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)

